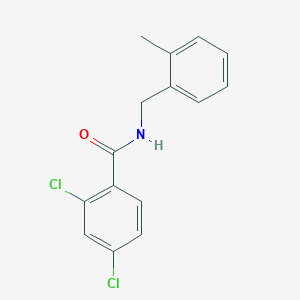![molecular formula C20H15Cl2NO6S B300502 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300502.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBT-1, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CBT-1 is a small molecule that belongs to the class of thiazolidinediones, which are known to have insulin-sensitizing and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act on multiple targets in the brain. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter activity. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival, differentiation, and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a small molecule that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for the treatment of brain disorders. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied in animal models, which provides a strong foundation for further research. However, there are also some limitations to using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has a short half-life, which means that it needs to be administered frequently. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has not yet been tested in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in order to better understand its therapeutic potential. Another direction is to test the safety and efficacy of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. In addition, there is a need to investigate the potential of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the treatment of other brain disorders such as depression and anxiety. Finally, there is a need to develop more potent and selective analogs of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione that can be used for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-thiazolidinedione with 6-chloro-1,3-benzodioxole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
Produktname |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C20H15Cl2NO6S |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H15Cl2NO6S/c1-2-27-16-4-10(3-13(22)18(16)24)5-17-19(25)23(20(26)30-17)8-11-6-14-15(7-12(11)21)29-9-28-14/h3-7,24H,2,8-9H2,1H3/b17-5- |
InChI-Schlüssel |
CMBXBIGUMRBGDI-ZWSORDCHSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)



![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)